1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946278-05-3
Cat. No.: VC11931039
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946278-05-3 |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H17ClN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25) |
| Standard InChI Key | RNKCQHBMZNHKJP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Introduction
Overview of the Compound
The compound "1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine. Dihydropyridines are a class of heterocyclic compounds with significant pharmacological relevance, particularly as calcium channel blockers in cardiovascular medicine. The presence of functional groups like the chlorophenyl and methoxyphenyl moieties suggests potential biological activity.
Pharmacological Relevance
Compounds with dihydropyridine scaffolds are often explored for their:
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Cardiovascular Effects: Many dihydropyridines act as calcium channel blockers, reducing blood pressure and treating angina.
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Neuroprotective Properties: Some derivatives have shown promise in neurodegenerative diseases due to their antioxidant properties.
Biological Activity
The specific substitutions (chlorophenyl and methoxyphenyl) could enhance:
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Lipophilicity, aiding membrane permeability.
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Target Selectivity, potentially interacting with enzymes or receptors.
Synthesis and Characterization
While no direct synthesis route for this compound is provided in the search results, typical methods for dihydropyridine derivatives include:
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Hantzsch Reaction: A one-pot reaction involving aldehydes, β-ketoesters, and ammonia or amines.
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Amide Coupling: Introduction of the carboxamide group via coupling agents like EDC or DCC.
Characterization techniques would likely involve:
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NMR Spectroscopy: To confirm proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight verification.
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Infrared (IR) Spectroscopy: To identify functional groups like keto and amide.
Hypothetical Data Table
| Property | Details |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Molecular Weight | ~368.81 g/mol |
| Functional Groups | Chlorophenyl, Methoxyphenyl, Amide, Keto |
| Solubility | Likely soluble in organic solvents (e.g., DMSO) |
| Potential Bioactivity | Calcium channel modulation, enzyme inhibition |
Research Directions
Future studies could focus on:
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Molecular Docking: To predict interactions with biological targets such as ion channels or enzymes.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME).
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Synthetic Optimization: Developing efficient routes to improve yield and purity.
If you have access to more specific databases or experimental data, further insights into this compound's properties and applications could be explored. Let me know if you'd like assistance with any related topics!
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